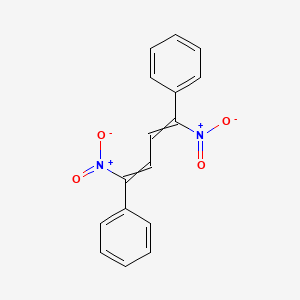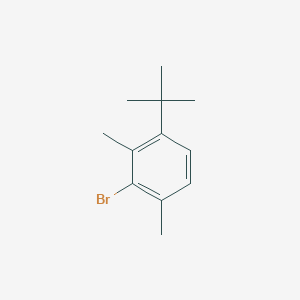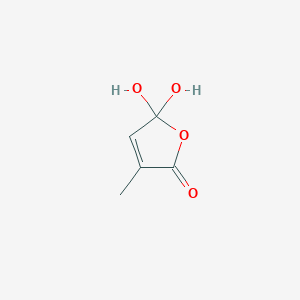
5,5-Dihydroxy-3-methylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dihydroxy-3-methylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dihydroxy-3-methylfuran-2(5H)-one can be achieved through various organic synthesis techniques. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable diketone or keto-alcohol, cyclization can be induced using a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and green chemistry principles might be employed to scale up the production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,5-Dihydroxy-3-methylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dihydroxy-3-methylfuran-2(5H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity is influenced by the electron-donating effects of the hydroxyl groups and the electron-withdrawing effects of the furan ring.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-methylfuran: Lacks one hydroxyl group compared to 5,5-Dihydroxy-3-methylfuran-2(5H)-one.
3-Methylfuran: Lacks both hydroxyl groups.
2,5-Dihydroxyfuran: Lacks the methyl group.
Properties
CAS No. |
61343-46-2 |
|---|---|
Molecular Formula |
C5H6O4 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
5,5-dihydroxy-3-methylfuran-2-one |
InChI |
InChI=1S/C5H6O4/c1-3-2-5(7,8)9-4(3)6/h2,7-8H,1H3 |
InChI Key |
GUSXGVUVVSDFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC1=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)



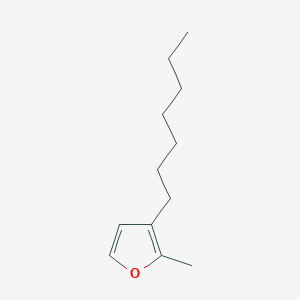
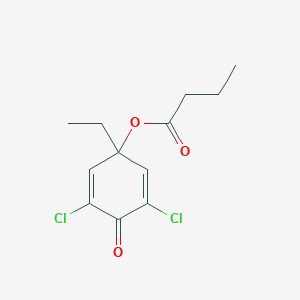
![1,4-Bis[2-(4-propoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585674.png)
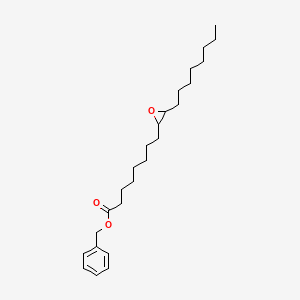
![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
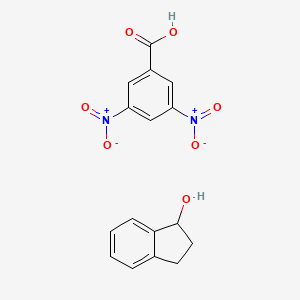
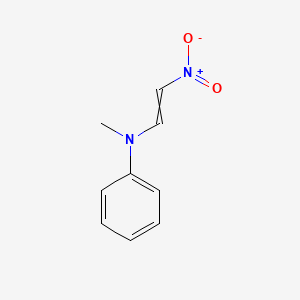
![2-[2-(Thiophen-2-YL)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14585715.png)
